molecular formula C₂H₈NNaO₂S₂ B121830 Sodium methyldithiocarbamate dihydrate CAS No. 6734-80-1

Sodium methyldithiocarbamate dihydrate

Cat. No.: B121830
CAS No.: 6734-80-1
M. Wt: 183.23 g/mol
InChI Key: QRQDRWKSESXODM-UHFFFAOYSA-M
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Description

Sodium methyldithiocarbamate dihydrate, also known as this compound, is a useful research compound. Its molecular formula is C₂H₈NNaO₂S₂ and its molecular weight is 183.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Soil Fumigation and Pest Control : Sodium methyldithiocarbamate, under the name metham sodium, has been identified as a useful soil fumigant, especially as an alternative to methyl bromide. Its degradation product, methyl isothiocyanate (MITC), controls soilborne pests. Research has focused on optimizing its use to increase pest control efficacy and minimize environmental impact (Simpson et al., 2010), (Ajwa et al., 2013).

  • Impact on Soil Microorganisms : In certain soils, extensive use of sodium methyldithiocarbamate has led to enhanced biodegradation, involving microorganisms like Rhodococcus spp., which can break down its toxic products more efficiently. This finding has implications for its long-term effectiveness and environmental impact (Warton et al., 2001).

  • Immune System Modulation : Several studies have explored the compound's impact on the immune system. For example, it has been observed to exert broad inhibition on cellular signaling and effector molecules involved in inflammation, affecting cytokine production and potentially altering immune responses (Pruett et al., 2006), (Deng et al., 2013).

  • Agricultural Applications : Its use in agriculture extends beyond soil fumigation to other areas like sugar cane juice preservation, showcasing its versatility as a biocide (Madsen & Day, 2005).

  • Atmospheric Emissions and Environmental Safety : Research has also focused on the atmospheric emissions of its breakdown products, such as MITC, especially in relation to regulatory initiatives aimed at reducing environmental and human exposure risks (Lu et al., 2014).

Mechanism of Action

Target of Action

Sodium methyldithiocarbamate dihydrate, also known as Metham-sodium hydrate, is primarily used as a pesticide, herbicide, and fungicide . Its primary targets are a variety of fungi, bacteria, plants, and insects . It also has broad effects on cellular signaling and the expression of effector molecules of inflammation .

Mode of Action

The compound’s mode of action is through the inhibition of metal-dependent and sulfhydryl enzyme systems in its targets . This inhibition disrupts the normal functioning of these organisms, leading to their death or growth inhibition .

Biochemical Pathways

Upon exposure to the environment, Metham-sodium hydrate decomposes into methyl isothiocyanate and other sulfur compounds . These compounds can further interact with various biochemical pathways, affecting the normal functioning of targeted organisms .

Pharmacokinetics

It is known that the compound is nonpersistent in the environment as it decomposes rather quickly to toxic methyl isothiocarbamate and carbon disulfide .

Result of Action

The result of Metham-sodium hydrate’s action is the effective control of a variety of pests and pathogens. In addition, it has been found to exert broad inhibition of cellular signaling and expression of effector molecules of inflammation .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of Metham-sodium hydrate. For instance, upon exposure to the environment, the compound decomposes into other compounds, influencing its efficacy . Furthermore, environmental incidents, such as spills, can lead to significant ecological impacts .

Safety and Hazards

Sodium methyldithiocarbamate dihydrate can cause skin irritation and is harmful if swallowed . It is very toxic to aquatic life with long-lasting effects . If exposed or if you feel unwell, you should call a poison center or doctor/physician . If it gets on the skin, wash off immediately with soap and plenty of water . If swallowed, rinse mouth and call a poison center or doctor/physician if you feel unwell .

Properties

IUPAC Name

sodium;N-methylcarbamodithioate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NS2.Na.2H2O/c1-3-2(4)5;;;/h1H3,(H2,3,4,5);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYJDHVIAMJIIW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)[S-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NNaO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6734-80-1
Record name Carbamodithioic acid, methyl-, monosodium salt, dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METAM-SODIUM DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVF5FZ1B0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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